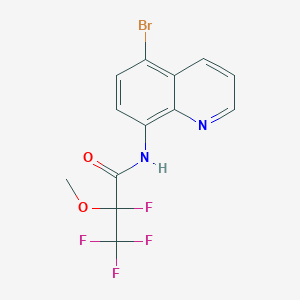
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by the presence of a quinoline ring substituted with a bromine atom at the 5-position and a tetrafluoro-2-methoxypropanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide.
Formation of Tetrafluoro-2-methoxypropanamide: The brominated quinoline is then reacted with tetrafluoro-2-methoxypropanoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide, to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(5-azido-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide or N-(5-thio-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide are formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: De-brominated quinoline derivatives.
科学研究应用
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or photophysical properties.
Biological Studies: It serves as a probe in biological assays to study the interaction of quinoline derivatives with biological macromolecules.
作用机制
The mechanism of action of N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the tetrafluoro-2-methoxypropanamide group enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-Bromo-8-quinolinyl)acetamide
- N-(5-Bromo-8-quinolinyl)-2-furamide
- N-(5-Bromo-8-quinolinyl)-3-nitrobenzamide
Uniqueness
N-(5-Bromo-8-quinolinyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of the tetrafluoro-2-methoxypropanamide group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as enhancing binding affinity in medicinal chemistry or providing unique photophysical properties in materials science.
属性
IUPAC Name |
N-(5-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF4N2O2/c1-22-12(15,13(16,17)18)11(21)20-9-5-4-8(14)7-3-2-6-19-10(7)9/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTAMWRLQHRELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













